

Application Notes: Quantification of Copper in Biological Samples using Neocuproine Hemihydrate

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Compound of Interest

Compound Name: Neocuproine hemihydrate

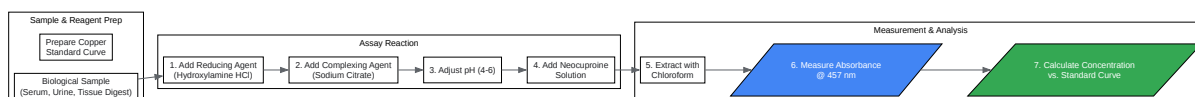
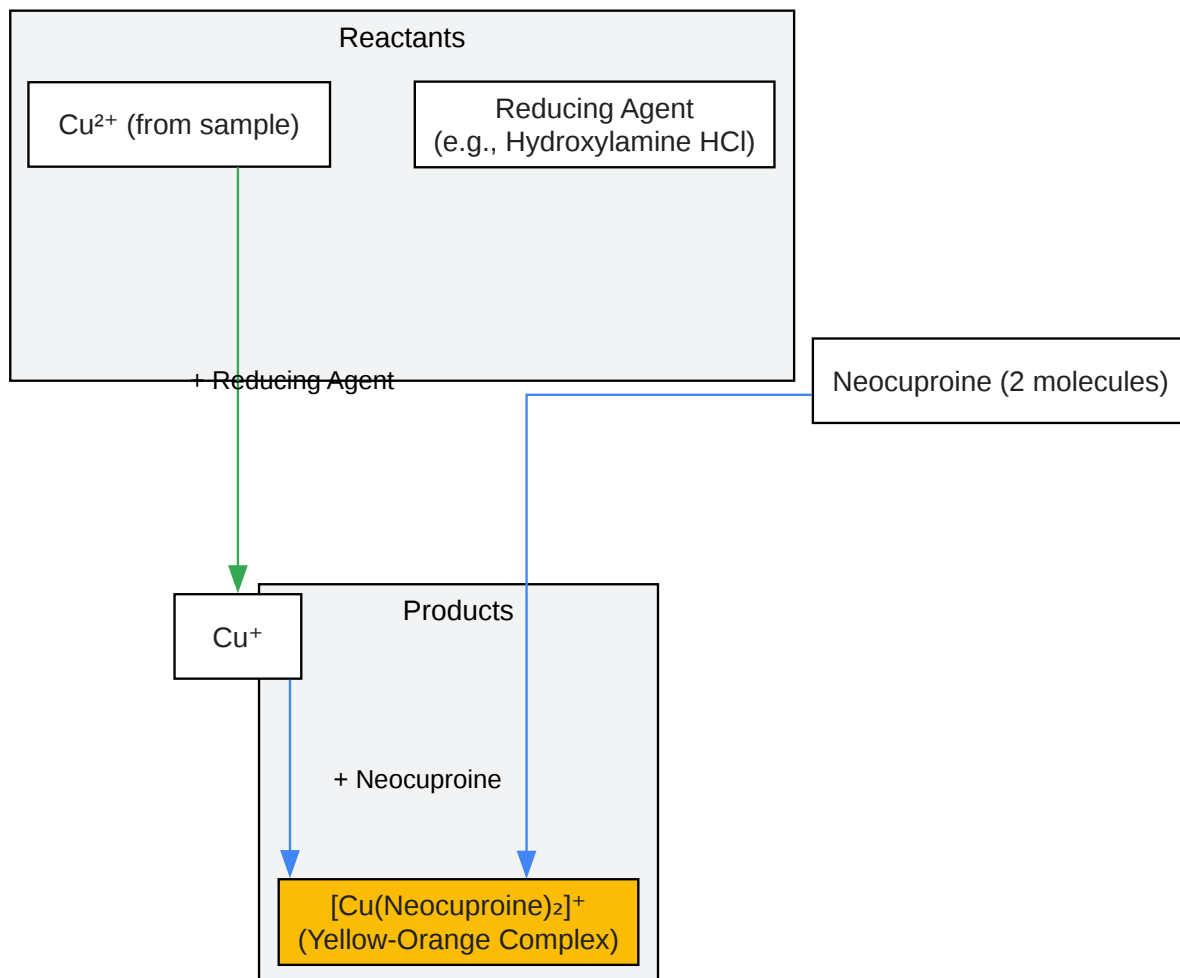
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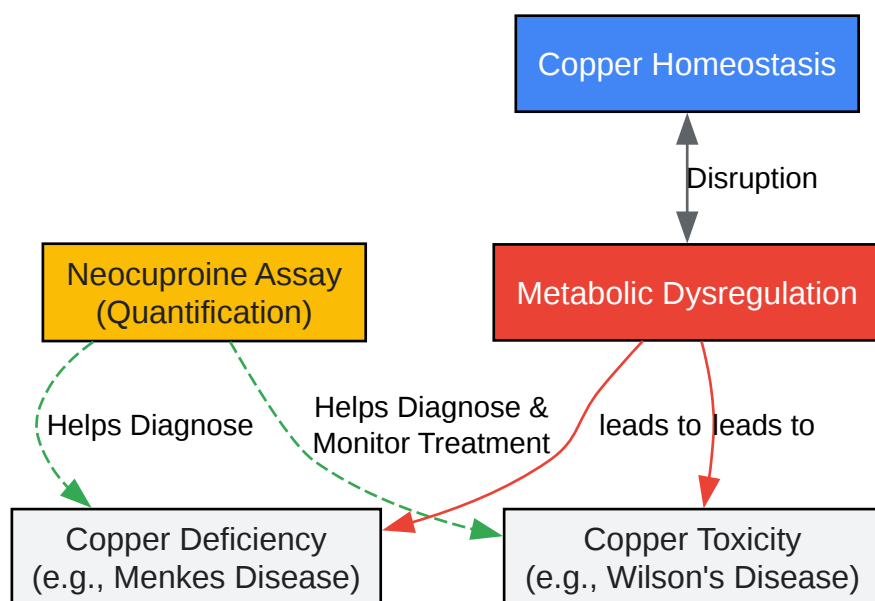
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Principle of the Method

The quantification of copper in biological samples using neocuproine (2,9-dimethyl-1,10-phenanthroline) is a sensitive and specific colorimetric method. The assay is based on a two-step reaction. First, cupric ions (Cu^{2+}) present in the sample are reduced to cuprous ions (Cu^{+}) by a reducing agent, typically hydroxylamine hydrochloride or ascorbic acid. Subsequently, two molecules of neocuproine chelate one cuprous ion, forming a stable, yellow-orange colored complex, $[\text{Cu}(\text{neocuproine})_2]^+$.^{[1][2]} This complex is soluble in organic solvents like a chloroform-methanol mixture and exhibits a maximum absorbance at approximately 457 nm.^[1] The intensity of the color produced is directly proportional to the copper concentration in the sample. This method is highly specific for copper and is advantageous due to its immunity to interference from even large quantities of iron.^[3]





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References

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